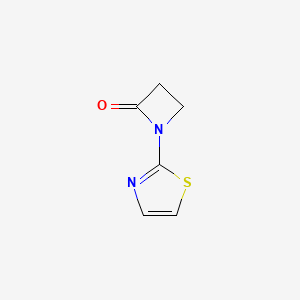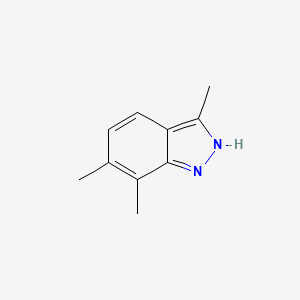
2-methyl-1H-indole-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1H-indole-4,7-diol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-4,7-diol can be achieved through various methods. One common approach involves the reaction of 2-methylindole with suitable oxidizing agents under controlled conditions. For instance, the reaction of 2-methylindole with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of bromine and subsequent hydrolysis to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-methyl-1H-indole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted indoles, depending on the reaction conditions and reagents used .
科学研究应用
2-methyl-1H-indole-4,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2-methylindole: Lacks the hydroxyl groups present in 2-methyl-1H-indole-4,7-diol.
4,7-dihydroxyindole: Does not have the methyl group at the 2-position.
Indole-3-carbinol: A well-known indole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
2-methyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3 |
InChI 键 |
OWJSLXZRRFWBDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2N1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)



![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)


![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
